molecular formula C13H27NSSn B1213254 Tributyltinisothiocyanate CAS No. 5035-65-4

Tributyltinisothiocyanate

Cat. No.: B1213254
CAS No.: 5035-65-4
M. Wt: 348.1 g/mol
InChI Key: FPRFAKRHSINQSP-UHFFFAOYSA-N
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Description

Tributyltinisothiocyanate is an organotin compound that features a tin atom bonded to three butyl groups and an isothiocyanate group. This compound is part of the broader class of tributyltin compounds, which have been widely studied for their diverse applications and biological activities. This compound is known for its utility in synthetic chemistry and its biological effects, particularly in the context of its interactions with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributyltinisothiocyanate can be synthesized through the reaction of tributyltin chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:

(C4H9)3SnCl+KSCN(C4H9)3SnNCS+KCl(C_4H_9)_3SnCl + KSCN \rightarrow (C_4H_9)_3SnNCS + KCl (C4​H9​)3​SnCl+KSCN→(C4​H9​)3​SnNCS+KCl

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tributyltinisothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The tin center in this compound can undergo oxidation and reduction, altering the oxidation state of the tin atom.

    Coordination Reactions: The compound can form coordination complexes with various ligands, influencing its reactivity and stability.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tin center.

    Reducing Agents: Reducing agents like sodium borohydride can reduce the tin center to a lower oxidation state.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tributyltin amines, while oxidation reactions can produce tributyltin oxides.

Scientific Research Applications

Tributyltinisothiocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributyltinisothiocyanate involves its interaction with cellular components, particularly nuclear receptors such as the retinoid X receptor (RXR). The compound can bind to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the induction of apoptosis and the inhibition of cell proliferation .

Comparison with Similar Compounds

    Tributyltin Chloride: Similar in structure but lacks the isothiocyanate group.

    Triphenyltinisothiocyanate: Another organotin isothiocyanate with phenyl groups instead of butyl groups.

    Tributyltin Oxide: Contains an oxide group instead of an isothiocyanate group.

Uniqueness: Tributyltinisothiocyanate is unique due to its combination of the tributyltin moiety with the isothiocyanate group, which imparts distinct reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in both research and industrial applications.

Properties

IUPAC Name

tributyl(isothiocyanato)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRFAKRHSINQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198404
Record name Tributyltinisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5035-65-4
Record name Tributyltinisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyltin isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyltinisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyltinisothiocyanate
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Tributyltinisothiocyanate
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Tributyltinisothiocyanate
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Tributyltinisothiocyanate
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Tributyltinisothiocyanate
Reactant of Route 6
Tributyltinisothiocyanate

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